N-(4-Acetylphenyl)carbazic acid tert-butyl ester
Description
N-(4-Acetylphenyl)carbazic acid tert-butyl ester is a carbazate derivative featuring a tert-butyl ester group and a 4-acetylphenyl substituent. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and polymer chemistry. Its structure combines the steric protection of the tert-butyl group with the reactive hydrazine-carboxylate moiety, making it valuable for conjugating bioactive molecules (e.g., dexamethasone) to polymeric carriers .
Properties
IUPAC Name |
tert-butyl N-(4-acetylphenyl)-N-aminocarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-9(16)10-5-7-11(8-6-10)15(14)12(17)18-13(2,3)4/h5-8H,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVNTJVDQRBREZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N(C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Acetylphenyl)carbazic acid tert-butyl ester typically involves the reaction of 4-acetylphenyl isocyanate with tert-butyl carbazate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts can be employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4-Acetylphenyl)carbazic acid tert-butyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ester group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbazic acid esters.
Scientific Research Applications
N-(4-Acetylphenyl)carbazic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Acetylphenyl)carbazic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Structural and Functional Comparisons
tert-Butyl Carbazate (N-Boc-Hydrazine)
- Structure : Lacks the 4-acetylphenyl group, consisting solely of the tert-butyl-protected carbazate backbone.
- Key Properties: Molecular weight: 132.16 g/mol (C₄H₁₂N₂O₂) . Crystallography: Monoclinic space group P21/c with extensive hydrogen bonding along the a-axis . Applications: Widely used as a protective group in peptide synthesis and hydrazine-based reactions .
- Contrast with N-(4-Acetylphenyl)carbazate :
N-(t-Butyloxycarbonylamino)-3,6-dichlorophthalimide
- Structure : Features a phthalimide ring instead of the acetylphenyl group.
- Key Properties :
tert-Butyl N-({3-azabicyclo[3.1.0]hexan-1-yl}methyl)carbamate (CAS 134574-96-2)
- Structure : Contains a bicyclic amine moiety, replacing the acetylphenyl group.
- Applications : Used in medicinal chemistry for targeting rigid molecular frameworks.
- Contrast :
- The bicyclic structure imposes conformational constraints, affecting binding affinity in drug delivery systems.
Physicochemical and Reactivity Comparison
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